molecular formula C20H26N4O B6535632 3-methyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one CAS No. 1021256-62-1

3-methyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one

Cat. No.: B6535632
CAS No.: 1021256-62-1
M. Wt: 338.4 g/mol
InChI Key: LDPYVUFYVGCLPW-UHFFFAOYSA-N
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Description

Its structure comprises three key moieties:

  • A pyridazine ring substituted at position 6 with a 2-methylphenyl group.
  • A piperazine linker (six-membered diamine ring) bridging the pyridazine and butanone groups.
  • A 3-methylbutan-1-one terminal group.

The compound’s design leverages the pyridazine scaffold’s ability to engage in hydrogen bonding and π-π interactions with kinase active sites, while the piperazine linker enhances solubility and conformational flexibility . Crystallographic studies using programs like SHELXL and CCP4 suite tools likely contributed to its structural validation, as these are industry standards for small-molecule and macromolecular refinement .

Properties

IUPAC Name

3-methyl-1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-15(2)14-20(25)24-12-10-23(11-13-24)19-9-8-18(21-22-19)17-7-5-4-6-16(17)3/h4-9,15H,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPYVUFYVGCLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one typically involves multiple steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyridazinone intermediate reacts with piperazine derivatives.

    Attachment of the Butanone Side Chain: The final step involves the alkylation of the piperazine nitrogen with a butanone derivative, often using alkyl halides or tosylates in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butanone side chain, converting it to an alcohol.

    Substitution: The aromatic ring in the pyridazinone moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

3-methyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one has been studied for various scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft. This mechanism is crucial in the treatment of neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

Key Observations:

Piperazines are known to improve solubility and metabolic stability, which may enhance pharmacokinetics . The target compound’s pyridazine scaffold differs from the imidazo[1,2-b]pyridazine in analogs, altering electron distribution and steric bulk.

Analogs with phenyl or benzonitrile substituents (e.g., third and fourth rows) exhibit higher activity (*), suggesting electron-withdrawing or aromatic groups at the C3 position optimize binding .

Molecular Weight :

  • The target compound’s weight (~403.5) is comparable to the benzonitrile analog (402.5). Higher weights correlate with increased steric bulk, which may influence membrane permeability or target engagement.

Activity Trends :

  • Pyrrolidine-linked analogs with phenyl or benzonitrile groups show superior activity (*), implying that smaller linkers and specific substituents enhance potency. The target’s piperazine linker and pyridazine scaffold may trade off activity for improved drug-like properties.

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